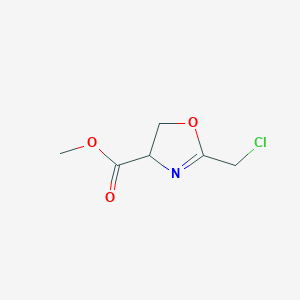
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-(4-fluorophenyl)acetamide, also known as DMF-Pyrimidin or DMFP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a potent inhibitor of a specific enzyme, making it a valuable tool in the study of various biochemical and physiological processes. In
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrimidine Derivatives
Research has demonstrated that pyrimidine derivatives can be synthesized through the reaction of specific aminomethylene diones with dinucleophiles. These reactions yield esters of 4-substituted 2-amino-, 2-methyl-, or 2-phenyl-5-pyrimidinecarboxylic acids, which are hydrolyzed to corresponding carboxylic acids. These acids are further converted into pyrimidinamines and pyrimidines, showcasing the compound's role in producing pyrimidine-based molecules with potential biological activities (Schenone et al., 1990).
Fluoropyrimidine Synthesis
The compound's fluorinated derivatives have been synthesized and studied for their reactivity, demonstrating faster reaction rates compared to other halogenopyrimidines. This suggests its usefulness in creating more reactive and potentially bioactive fluoropyrimidine derivatives, which could have applications in medicinal chemistry (Brown & Waring, 1974).
Role in Pesticide Development
N-derivatives of specific acetamides, closely related to the compound , have been characterized for their potential as pesticides. This includes the study of powder diffraction data of these compounds, indicating their potential application in developing new pesticide formulations (Olszewska et al., 2011).
Imaging and Diagnostic Applications
A novel series of pyrazolopyrimidine acetamides, closely related to the subject compound, have been developed as selective ligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This application is critical in diagnosing and studying diseases with inflammatory components, showcasing the compound's relevance in medical imaging and diagnostics (Médran-Navarrete et al., 2014).
Anticonvulsant Agent Development
Derivatives of 4,6-dimethyl-2-thiopyrimidine, structurally related to the chemical , have been synthesized and evaluated as potential anticonvulsant agents. This indicates the compound's utility in the synthesis and development of new therapeutic agents for treating convulsive disorders (Severina et al., 2020).
Eigenschaften
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O/c1-11-8-15(21(2)3)20-14(19-11)10-18-16(22)9-12-4-6-13(17)7-5-12/h4-8H,9-10H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPMDLDARVTMKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)CC2=CC=C(C=C2)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2773319.png)



![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2773324.png)





![N-(2-{[3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide](/img/structure/B2773334.png)
![tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate](/img/structure/B2773335.png)